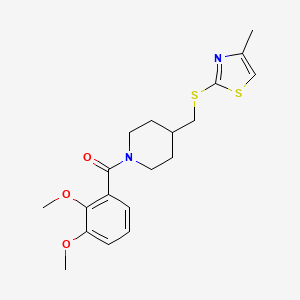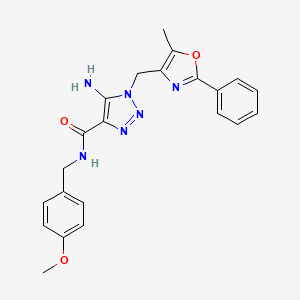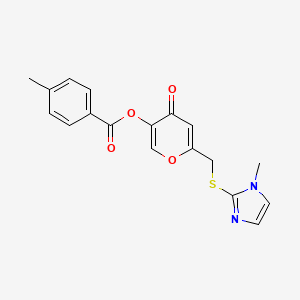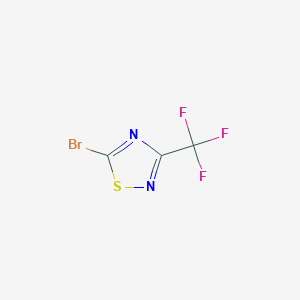
5-Bromo-3-(trifluoromethyl)-1,2,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-(trifluoromethyl)-1,2,4-thiadiazole is a compound that belongs to the thiadiazole family, which are heterocyclic compounds containing a ring with sulfur and nitrogen atoms. Thiadiazoles are known for their diverse biological activities and applications in medicinal chemistry. The bromo and trifluoromethyl groups attached to the thiadiazole ring influence its reactivity and physical properties, making it a compound of interest in various chemical and pharmacological studies.
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves the reaction of appropriate precursors under controlled conditions. For instance, 2-amino-1,3,4-thiadiazoles can be transformed into bromo derivatives, which can then undergo further chemical transformations . A synthetic protocol reported for the preparation of bromodifluoromethyl thiazoles involves the use of a new synthon, 1,3-dibromo-1,1-difluoro-2-propanone, which reacts with aromatic amines and sodium thiocyanate to yield thiazoles . This method introduces a bromodifluoromethyl group at the C4 position of the thiazole ring, which can be further modified, such as through Br/F exchange reactions, useful in radiopharmaceutics .
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives can be characterized by various spectroscopic techniques and single-crystal X-ray diffraction. For example, the crystal and molecular structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was determined, revealing an orthorhombic space group and specific unit cell parameters . Density functional theory (DFT) calculations can provide insights into the electronic properties, such as the frontier molecular orbitals and molecular electrostatic potential maps, which are crucial for understanding the reactivity and potential applications of these compounds .
Chemical Reactions Analysis
Thiadiazoles can participate in various chemical reactions due to their ambident nucleophilic properties. They can undergo alkylation, acylation, and nitrosation reactions, leading to a variety of thiadiazole derivatives . The presence of substituents like bromo or amino groups can influence the reactivity and the type of products formed. For instance, the synthesis of 2-cyclopropylimidazo[2,1-b][1,3,4]-thiadiazole derivatives involves the reaction of 2-amino-5-cyclopropyl-1,3,4-thiadiazole with phenacyl bromide, followed by the introduction of bromo and thiocyanato substituents to study their effects on antitumor activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-bromo-3-(trifluoromethyl)-1,2,4-thiadiazole derivatives are influenced by their molecular structure. The presence of electronegative atoms like bromine and fluorine can affect the polarity, boiling point, solubility, and stability of the compound. The crystal structures of these compounds often exhibit hydrogen bonding and π-π stacking interactions, which can affect their melting points and solubility in different solvents . The introduction of substituents can also lead to changes in the UV absorption properties and hyperpolarizability, which are important for applications in nonlinear optics (NLO) materials .
Wissenschaftliche Forschungsanwendungen
Antitubercular Activity
- Compounds derived from 5-Bromo-3-(trifluoromethyl)-1,2,4-thiadiazole exhibited moderate to good anti-tubercular activity, as demonstrated by their inhibition of Mycobacterium tuberculosis in vitro (Gadad, Noolvi, & Karpoormath, 2004).
Anticancer Evaluation
- Novel derivatives containing 5-Bromo-3-(trifluoromethyl)-1,2,4-thiadiazole were found to have selectivity toward leukemic cancer cell lines, indicating potential as anticancer agents (Noolvi, Patel, Singh, Gadad, Cameotra, & Badiger, 2011).
Potential Fungicide Lead Compounds
- Thiadiazole-containing triazolothiadiazoles, related to 5-Bromo-3-(trifluoromethyl)-1,2,4-thiadiazole, showed potential as fungicides with a wide spectrum of activity (Fan, Yang, Zhang, Mi, Wang, Cai, Zuo, Zheng, & Song, 2010).
Photodynamic Therapy Application
- Zinc phthalocyanine substituted with 5-Bromo-3-(trifluoromethyl)-1,2,4-thiadiazole demonstrated high singlet oxygen quantum yield, making it a potential candidate for photodynamic cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antibacterial and Antifungal Activities
- Several novel derivatives incorporating 5-Bromo-3-(trifluoromethyl)-1,2,4-thiadiazole exhibited notable antibacterial and antifungal activities, suggesting their utility in developing antimicrobial agents (Lamani, Shetty, Kamble, & Khazi, 2009).
Synthesis of Photovoltaic Materials
- Bromoderivatives of benzofused 1,2,5-thiadiazoles, akin to 5-Bromo-3-(trifluoromethyl)-1,2,4-thiadiazole, are precursors in synthesizing dyes used for designing effective photovoltaic materials (Chmovzh, Alekhina, Kudryashev, & Rakitin, 2022).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-bromo-3-(trifluoromethyl)-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3BrF3N2S/c4-2-8-1(9-10-2)3(5,6)7 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPREXLNGTWSDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NSC(=N1)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3BrF3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-(trifluoromethyl)-1,2,4-thiadiazole | |
CAS RN |
1781783-65-0 |
Source


|
| Record name | 5-bromo-3-(trifluoromethyl)-1,2,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B2514907.png)
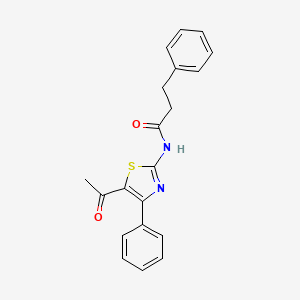
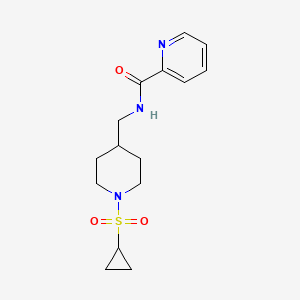

![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2514913.png)
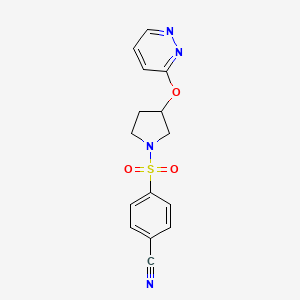

![3-Amino-1-[2-(2,4-dichlorophenyl)ethyl]thiourea](/img/structure/B2514920.png)
